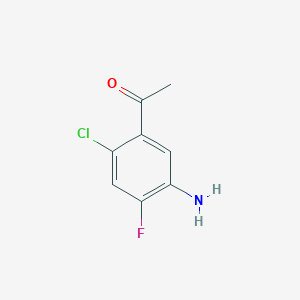
1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one
Description
1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one is an organic compound with a unique structure that includes an amino group, a chloro group, and a fluoro group attached to a phenyl ring
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
1-(5-amino-2-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,11H2,1H3 |
InChI Key |
OQBUAAUACVTSLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one typically involves the reaction of 5-amino-2-chloro-4-fluorobenzene with ethanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Comparison with Similar Compounds
- 2-chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one
- 1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one
- 3-(4-fluorophenyl)-1-(2-thienyl)-2-propen-1-one
Uniqueness: 1-(5-Amino-2-chloro-4-fluorophenyl)ethan-1-one is unique due to the presence of both amino and halogen groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


